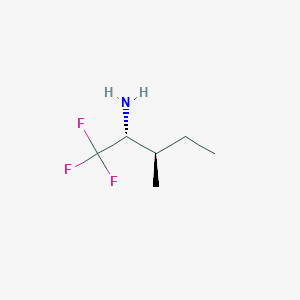![molecular formula C28H26F6FeNP B12859663 Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- is a chiral ferrocenyl-based diphosphine ligand. This compound is notable for its unique structure, which includes a ferrocene core and phosphino groups substituted with trifluoromethyl phenyl and dimethylaminoethyl groups. It is widely used in asymmetric catalysis due to its ability to induce chirality in catalytic processes .
Vorbereitungsmethoden
The synthesis of Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- typically involves the following steps:
Formation of the ferrocene core: The ferrocene core is synthesized by reacting cyclopentadienyl anion with iron(II) chloride.
Substitution with phosphino groups: The ferrocene core is then functionalized with phosphino groups. This is achieved by reacting the ferrocene with chlorodiphenylphosphine in the presence of a base.
Introduction of trifluoromethyl phenyl and dimethylaminoethyl groups: The final step involves the substitution of the phenyl groups with trifluoromethyl phenyl and dimethylaminoethyl groups under specific reaction conditions.
Analyse Chemischer Reaktionen
Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene from ferrocenium ions.
Substitution: The phosphino groups can undergo substitution reactions with various electrophiles.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- exerts its effects involves the coordination of its phosphino groups with transition metals. This coordination induces chirality in the metal center, which is crucial for asymmetric catalysis. The molecular targets include various transition metals such as rhodium and palladium, and the pathways involved are primarily related to catalytic cycles in hydrogenation and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(S)-1-[(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine: This compound also features a ferrocene core and trifluoromethyl phenyl groups but differs in the substituents on the phosphino groups.
(SP,SP)-1,1’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2’-bis[®-(dimethylamino)benzyl]ferrocene: This compound has methoxy and dimethylphenyl groups instead of trifluoromethyl phenyl groups.
The uniqueness of Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)- lies in its specific combination of substituents, which provide distinct steric and electronic properties beneficial for specific catalytic applications.
Eigenschaften
Molekularformel |
C28H26F6FeNP |
|---|---|
Molekulargewicht |
577.3 g/mol |
InChI |
InChI=1S/C23H21F6NP.C5H5.Fe/c1-15(30(2)3)20-5-4-6-21(20)31(18-11-7-16(8-12-18)22(24,25)26)19-13-9-17(10-14-19)23(27,28)29;1-2-4-5-3-1;/h4-15H,1-3H3;1-5H;/t15-;;/m1../s1 |
InChI-Schlüssel |
VUBDUIIPTSSATN-QCUBGVIVSA-N |
Isomerische SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


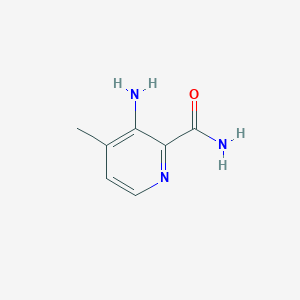
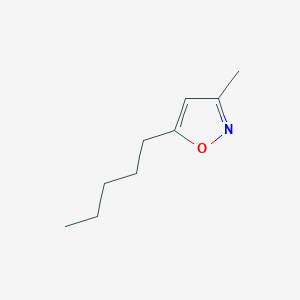
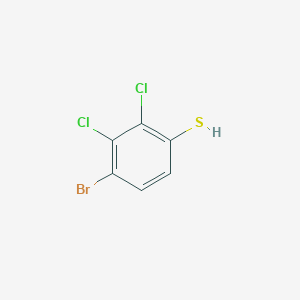
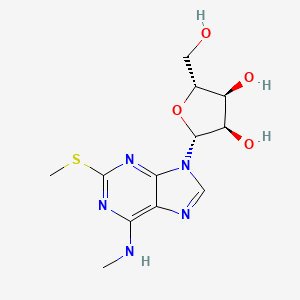
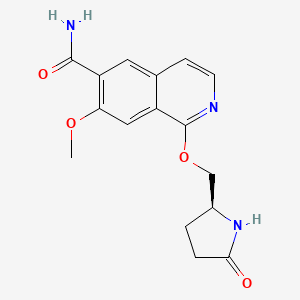
![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
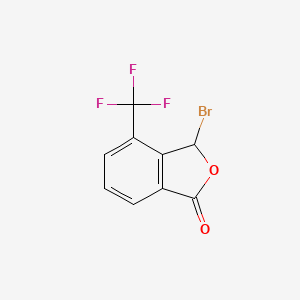

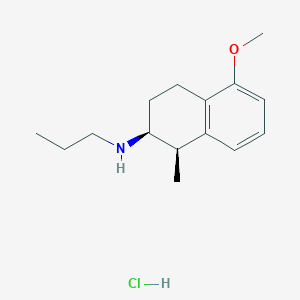
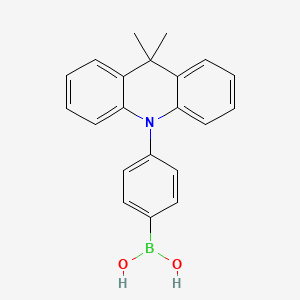
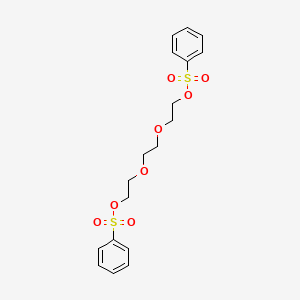
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
amine](/img/structure/B12859666.png)
